6-Acetyl-4-fluoropyridine-2-carbaldehyde
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Overview
Description
6-Acetyl-4-fluoropyridine-2-carbaldehyde is an organic compound with the molecular formula C8H6FNO2 and a molecular weight of 167.14 g/mol . This compound is characterized by the presence of an acetyl group, a fluorine atom, and a carbaldehyde group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 6-Acetyl-4-fluoropyridine-2-carbaldehyde, involves several methods. One common method is the Balz-Schiemann reaction, which involves the conversion of an amino group to a fluorine atom using nitrous acid and hydrofluoric acid . Another method is the Umemoto reaction, which uses a fluorinating agent to introduce the fluorine atom into the pyridine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-4-fluoropyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-Acetyl-4-fluoropyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Acetyl-4-fluoropyridine-2-carbaldehyde involves its interaction with various molecular targets. The presence of the fluorine atom enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions. This can affect the compound’s binding affinity to enzymes and receptors, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
6-Fluoropyridine-2-carbaldehyde: Similar in structure but lacks the acetyl group.
4-Fluoropyridine: Lacks both the acetyl and carbaldehyde groups.
2-Fluoropyridine: Similar but with the fluorine atom in a different position.
Uniqueness
6-Acetyl-4-fluoropyridine-2-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the acetyl and carbaldehyde groups, along with the fluorine atom, makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H6FNO2 |
---|---|
Molecular Weight |
167.14 g/mol |
IUPAC Name |
6-acetyl-4-fluoropyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H6FNO2/c1-5(12)8-3-6(9)2-7(4-11)10-8/h2-4H,1H3 |
InChI Key |
WXBGFOYQQRZWRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=N1)C=O)F |
Origin of Product |
United States |
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